Homologous recombination-IN-1 is a compound involved in the biological process of homologous recombination, a critical mechanism for DNA repair and genetic diversity. This process allows for the exchange of genetic material between similar or identical DNA molecules, primarily functioning to repair double-strand breaks in DNA. The mechanisms underlying homologous recombination are complex and involve various proteins and pathways that ensure genomic stability and integrity.
Homologous recombination is a naturally occurring process found in all living organisms, playing a vital role in cellular functions such as DNA repair, meiosis, and genetic diversity. The study of homologous recombination has been significantly advanced by research on model organisms like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, which have provided insights into the molecular mechanisms involved.
Homologous recombination can be classified into several pathways based on the specific mechanisms and outcomes involved:
The synthesis of compounds related to homologous recombination typically involves biochemical methods that manipulate DNA sequences. Key techniques include:
The synthesis often requires:
The molecular structure of compounds involved in homologous recombination typically includes:
The structural analysis often involves:
Homologous recombination involves several key reactions:
The efficiency and fidelity of these reactions are influenced by various factors including:
The mechanism of action for homologous recombination involves several sequential steps:
Research indicates that defects in any component involved in this process can lead to increased genomic instability, contributing to cancer development.
Homologous recombination-related compounds generally exhibit:
Key chemical properties include:
Homologous recombination has numerous applications in scientific research and biotechnology:
Homologous recombination (HR) is a high-fidelity DNA repair pathway essential for maintaining genomic integrity. It operates primarily during the S and G2 phases of the cell cycle when sister chromatids are available as repair templates. HR accurately repairs DNA double-strand breaks (DSBs) caused by ionizing radiation, reactive oxygen species, and DNA-damaging chemotherapeutic agents. Unlike error-prone repair mechanisms like non-homologous end joining (NHEJ), HR prevents chromosomal translocations, deletions, and loss of heterozygosity by using homologous sequences to restore damaged DNA with nucleotide precision. Centromeric integrity—critical for proper chromosome segregation—particularly depends on HR activation even in G1 phase through specialized mechanisms involving CENP-A and HJURP proteins [2] [4]. Dysfunctional HR leads to genomic instability, a hallmark of carcinogenesis, and is mechanistically linked to tumorigenesis across multiple tissue types.
At the core of the HR machinery is the RAD51 recombinase, which coordinates multiple stages of the repair cascade:
RAD51 activity is regulated by BRCA1-BARD1 complexes, which promote RAD51 loading at DSB sites, and the MRN complex (MRE11-RAD50-NBS1), which initiates DSB recognition and resection. The tight spatiotemporal control of RAD51 prevents illegitimate recombination, which could drive oncogenic rearrangements [7] [9].
Table 1: Core Protein Complexes in Homologous Recombination
Protein Complex | Components | Function in HR |
---|---|---|
Recombinase Core | RAD51 | Catalyzes strand invasion and exchange |
Mediator/Loader | BRCA2, RAD52 | Facilitates RAD51 nucleation on ssDNA |
Resection Complex | MRN (MRE11-RAD50-NBS1), CtIP | Initiates end resection and ATM activation |
Regulatory Complex | BRCA1-BARD1 | Promotes RAD51 recruitment to DSBs |
HR targeting offers strategic advantages in oncology through two key mechanisms:
Pancreatic ductal adenocarcinoma (PDAC) exemplifies the therapeutic challenge where wild-type BRCA tumors resist PARP inhibitors. HR inhibitors like BBIT20 disrupt BRCA1-BARD1 dimerization, restoring olaparib sensitivity even in BRCA-proficient PDAC models [10].
Small-molecule HR inhibitors target distinct nodes of the repair cascade:
B02: Directly binds RAD51 (IC₅₀ = 27 μM), blocking ssDNA binding and D-loop formation.
BRCA Protein Interaction Disruptors:
BBIT20: A monoterpene indole alkaloid that inhibits BRCA1-BARD1 heterodimerization, impairing RAD51 recruitment. It overcomes gemcitabine resistance in PDAC by suppressing HR and upregulating nucleoside transporters [10].
Upstream Pathway Inhibitors:
Table 2: Pharmacological Inhibitors of Homologous Recombination
Compound | Target | Chemical Class | Key Activity |
---|---|---|---|
Homologous recombination-IN-1 | RAD51-BRCA2 PPI | Pyridine-hydrazone | EC₅₀ = 19 μM; blocks RAD51-BRCA2 interaction |
RI-1 | RAD51 active site | Small molecule | Covalently modifies RAD51 Cys319, inhibiting filament formation |
BBIT20 | BRCA1-BARD1 PPI | Monoterpene indole alkaloid | Disrupts BRCA1-BARD1 dimerization; overcomes PARPi resistance |
Mirin | MRE11 nuclease | Small molecule | Inhibits MRN complex resection activity (IC₅₀ = 12 μM) |
These inhibitors provide tools to deliberately induce "BRCAness" in tumors, expanding the utility of DNA-damaging therapies. Homologous recombination-IN-1 exemplifies targeted disruption of PPIs critical for HR fidelity, offering a template for rational inhibitor design against previously "undruggable" protein interfaces.
Table 3: Chemical Identifiers of Homologous Recombination-IN-1
Property | Value |
---|---|
IUPAC Name | (4-Chloro-2-{2-[2-(5-methyl-1-phenyl-1H-pyrazol-3-yl)acetyl]-1,3-thiazol-4-yl}phenyl)acetic acid |
CAS Number | 391889-85-3 |
Molecular Formula | C₂₈H₂₄ClN₃O₃ |
Molecular Weight | 485.96 g/mol |
Purity | ≥98.95% |
Mechanism | RAD51-BRCA2 protein-protein interaction inhibitor |
Note: PPI = protein-protein interaction.
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